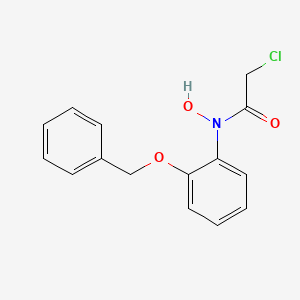
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a hydroxy group, and a phenylmethoxyphenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-phenylmethoxyphenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for precise control of reaction conditions, reducing the formation of by-products and waste. The use of continuous flow reactors also enables the scaling up of the production process to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 2-chloro-N-(2-phenylmethoxyphenyl)acetamide.
Reduction: The major product is N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted acetamides.
Applications De Recherche Scientifique
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar acetamide backbone but with different substituents, leading to distinct chemical and biological properties.
N-(2-methoxyphenyl)-2-chloroacetamide: This compound shares the chloroacetamide structure but has a methoxy group instead of a phenylmethoxy group.
Uniqueness
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is unique due to the presence of both a hydroxy group and a phenylmethoxy group, which confer specific chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
34287-99-5 |
|---|---|
Formule moléculaire |
C15H14ClNO3 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c16-10-15(18)17(19)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9,19H,10-11H2 |
Clé InChI |
CIFPRKJSOYPDLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2N(C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



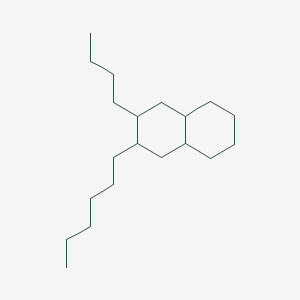

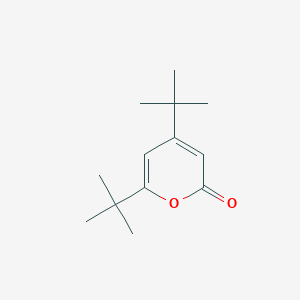

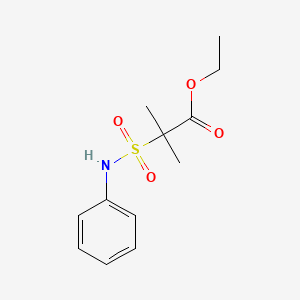
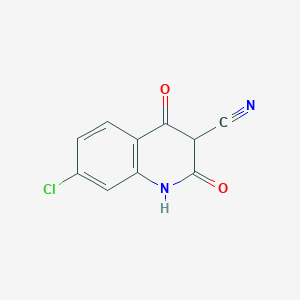
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
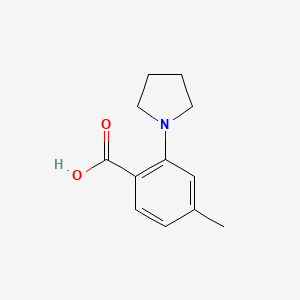

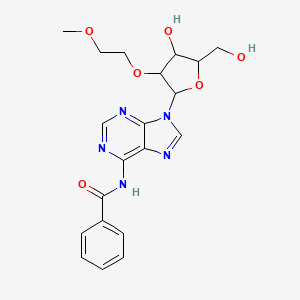
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
